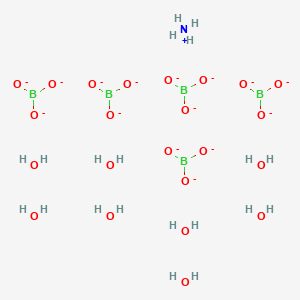![molecular formula C22H26N2O3 B13831891 (12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione” is a complex organic molecule characterized by its hexacyclic structure. This compound features multiple chiral centers, an amino group, and a unique arrangement of oxygen and nitrogen atoms within its rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of complex hexacyclic compounds typically involves multiple steps, including cyclization reactions, functional group transformations, and stereoselective synthesis. The preparation of this compound may involve:
Cyclization Reactions: Formation of the hexacyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of the amino group and other functional groups through selective reactions.
Stereoselective Synthesis: Control of stereochemistry at multiple chiral centers using chiral catalysts or reagents.
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable synthetic routes, including:
Batch Processes: Sequential addition of reagents and purification steps.
Flow Chemistry: Continuous flow reactors for efficient and scalable synthesis.
Biocatalysis: Use of enzymes to achieve specific transformations with high selectivity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for complex molecule synthesis.
Biology
The compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a potential lead compound for drug discovery.
Medicine
Due to its potential biological activities, the compound could be investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry
The compound’s unique properties may find applications in materials science, such as the development of new polymers or catalysts.
作用机制
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione: A similar compound with slight variations in functional groups or stereochemistry.
Other Hexacyclic Compounds: Compounds with similar hexacyclic structures but different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione |
InChI |
InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3/t10-,11-,13-,15-,22-/m1/s1 |
InChI 键 |
CSQMGFDYNRLDNO-BIXGUHKGSA-N |
手性 SMILES |
C[C@@H]1CN2C[C@H]3CCC(=O)C4=C5[C@]3([C@H]2C[C@H]1C(=C5C6=C4CCOC6=O)N)C |
规范 SMILES |
CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
